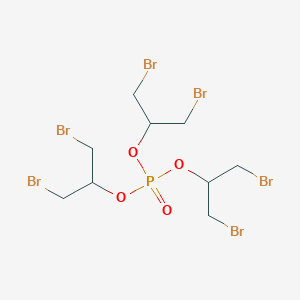
tris(1,3-dibromopropan-2-yl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tris(1,3-dibromopropan-2-yl) phosphate is a chemical compound with the molecular formula C9H15Br6O4P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its high bromine content, which imparts unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tris(1,3-dibromopropan-2-yl) phosphate typically involves the reaction of phosphorus oxychloride with 1-bromo-2-bromoethanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
POCl3+3HOCH2CHBr2→P(OCH2CHBr2)3+3HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
tris(1,3-dibromopropan-2-yl) phosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Substitution Reactions: Products include substituted phosphates with various functional groups.
Oxidation and Reduction Reactions: Products depend on the specific reagents used.
Hydrolysis: Products include phosphoric acid derivatives and brominated alcohols.
Wissenschaftliche Forschungsanwendungen
tris(1,3-dibromopropan-2-yl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Employed in the production of flame-retardant materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of tris(1,3-dibromopropan-2-yl) phosphate involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the context of its use, such as in biological systems or industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-bromoethyl)phosphate: Similar in structure but with different bromine positioning.
Tris(1,3-dibromopropan-2-yl)phosphate: Another brominated phosphate with different alkyl chain lengths.
Tris(2-chloroethyl)phosphate: Contains chlorine instead of bromine, leading to different reactivity and applications.
Uniqueness
tris(1,3-dibromopropan-2-yl) phosphate is unique due to its specific bromine arrangement, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high bromine content and specific reactivity patterns.
Eigenschaften
CAS-Nummer |
18713-51-4 |
|---|---|
Molekularformel |
C9H15Br6O4P |
Molekulargewicht |
697.6 g/mol |
IUPAC-Name |
tris(1,3-dibromopropan-2-yl) phosphate |
InChI |
InChI=1S/C9H15Br6O4P/c10-1-7(2-11)17-20(16,18-8(3-12)4-13)19-9(5-14)6-15/h7-9H,1-6H2 |
InChI-Schlüssel |
RZEYUZWXPABTCN-UHFFFAOYSA-N |
SMILES |
C(C(CBr)OP(=O)(OC(CBr)CBr)OC(CBr)CBr)Br |
Kanonische SMILES |
C(C(CBr)OP(=O)(OC(CBr)CBr)OC(CBr)CBr)Br |
Key on ui other cas no. |
18713-51-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















